4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on derivatives of 1,2,4-oxadiazole and related compounds has shown significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial activities, finding some compounds exhibited good to moderate activities against test microorganisms. This suggests that "4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one" could potentially be explored for antimicrobial applications (Bektaş et al., 2007).
Anticancer Evaluation
The anticancer potential of oxadiazole derivatives has been a focus of many studies. Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them against four cancer cell lines, with several derivatives exhibiting significant anticancer activity. This indicates the relevance of exploring the anticancer properties of "this compound" and its derivatives (Ravinaik et al., 2021).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their corrosion inhibition properties. Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. Their findings suggested these compounds could form protective layers on metal surfaces, indicating potential applications in materials science and engineering (Ammal et al., 2018).
Liquid Crystalline and Photoluminescent Properties
The synthesis and characterization of oxadiazole derivatives have been explored for their liquid crystalline and photoluminescent properties. Han et al. (2010) synthesized a series of oxadiazole derivatives and investigated their mesomorphic behavior and photoluminescent property, revealing the potential for applications in display technologies and optoelectronic devices (Han et al., 2010).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring and a 1,4-benzoxazin-3-one ring. Compounds containing these rings have been reported to exhibit various biological activities . .
Mode of Action
Without specific information on the compound, it’s challenging to provide a detailed mode of action. Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could potentially influence various biological processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Without specific studies on this compound, it’s difficult to describe the molecular and cellular effects of its action. Based on its structure, it could potentially interact with various biological targets and influence multiple cellular processes .
properties
IUPAC Name |
4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-5-7-15(8-6-14)20-21-18(26-22-20)11-23-16-10-13(2)4-9-17(16)25-12-19(23)24/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCMUGISCGCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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